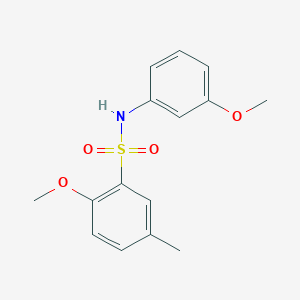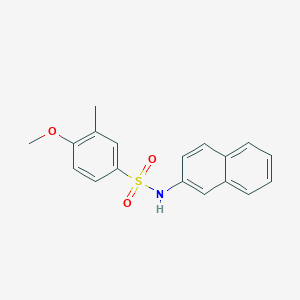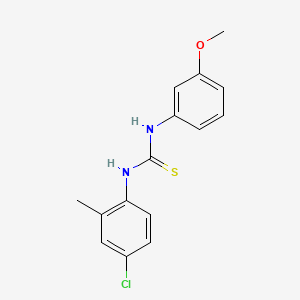
2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid, also known as FMAA, is a synthetic compound that has been studied for its potential biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid is not well understood. However, it has been suggested that 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid may work by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid may also modulate the activity of neurotransmitters in the brain, such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have suggested that 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid may have anti-inflammatory and analgesic effects. It may also have anxiolytic and antidepressant effects, although more research is needed in this area. Additionally, 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid has been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid is that it can be synthesized relatively easily and in large quantities. However, its mechanism of action is not well understood, which can make it difficult to design experiments to investigate its effects. Additionally, 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid has not been extensively studied in humans, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid. One area of interest is its potential as a treatment for inflammatory and pain disorders. Additionally, further research is needed to understand its effects on neurotransmitter systems in the brain and its potential as a treatment for mental health disorders. Finally, more studies are needed to investigate the safety and efficacy of 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid in humans.
Synthesemethoden
2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with furfurylamine, followed by cyclization and dehydration reactions. The final product is obtained through acid catalyzed hydrolysis of the intermediate.
Wissenschaftliche Forschungsanwendungen
2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its effects on the central nervous system, including its potential as a treatment for depression and anxiety disorders.
Eigenschaften
IUPAC Name |
(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-11-6-4-10(5-7-11)9-12(15(18)19)16-14(17)13-3-2-8-21-13/h2-9H,1H3,(H,16,17)(H,18,19)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLQCTLGNXVLKQ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5800873.png)



![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)
![N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800907.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)

![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)
![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)

![2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5800955.png)